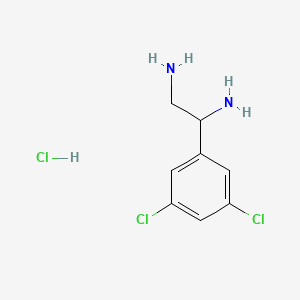![molecular formula C12H18O4 B13683540 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O4 It is a derivative of benzene, featuring methoxy and methoxymethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dimethoxybenzene.
Alkylation: The benzene derivative undergoes alkylation with an appropriate alkylating agent, such as 2-(methoxymethoxy)ethyl chloride, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques like distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Lacks the methoxymethoxyethyl group, making it less complex and potentially less versatile in applications.
1,2-Dimethoxy-4-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxymethoxyethyl group, leading to different chemical properties and reactivity.
4-Ethyl-1,2-dimethoxybenzene: Contains an ethyl group instead of a methoxymethoxyethyl group, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H18O4/c1-13-9-16-7-6-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
LVVCMYOLXPFMOH-UHFFFAOYSA-N |
SMILES canonique |
COCOCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


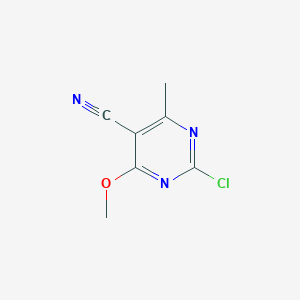
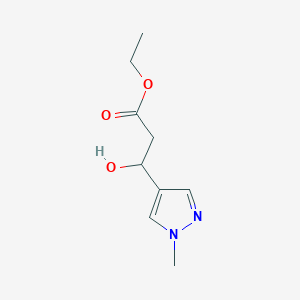
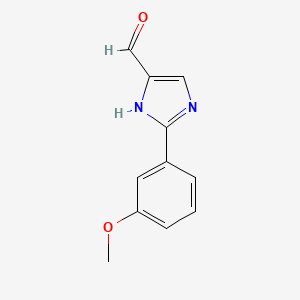
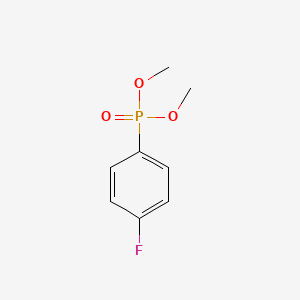
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
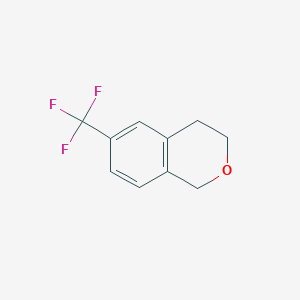
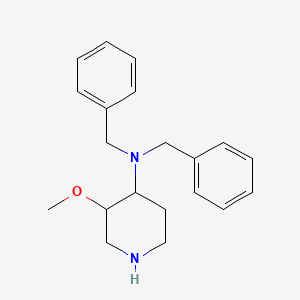
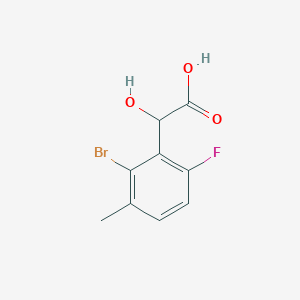
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)


![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
